molecular formula C21H13FN2O3 B3129339 Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate CAS No. 339021-35-1

Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Cat. No.: B3129339
CAS No.: 339021-35-1
M. Wt: 360.3 g/mol
InChI Key: CSQTYEYZBQBZNX-UHFFFAOYSA-N
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Description

Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl group attached to a phthalazine ring, which is further substituted with a fluorophenyl group and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In the field of chemistry, Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be utilized as a probe or inhibitor in biochemical assays. Its ability to interact with specific molecular targets makes it valuable for studying biological processes and pathways.

Medicine: this compound has shown potential as a therapeutic agent in the treatment of various diseases. Its pharmacological properties are being explored for the development of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Phthalazine derivatives: Other phthalazine derivatives with different substituents can exhibit similar properties and applications.

  • Fluorophenyl compounds: Compounds containing fluorophenyl groups are known for their unique chemical reactivity and biological activity.

  • Phthalic acid derivatives: Derivatives of phthalic acid with various functional groups can have comparable uses in chemistry and industry.

Uniqueness: Phenyl 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate stands out due to its specific combination of functional groups and its potential applications in multiple fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

phenyl 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FN2O3/c22-14-10-12-15(13-11-14)24-20(25)18-9-5-4-8-17(18)19(23-24)21(26)27-16-6-2-1-3-7-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQTYEYZBQBZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160334
Record name Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339021-35-1
Record name Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339021-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl 3-(4-fluorophenyl)-3,4-dihydro-4-oxo-1-phthalazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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